N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is an acetamide derivative characterized by a benzyloxy-substituted phenyl ring and a 2,3-dimethylphenoxy group attached to the acetamide backbone. The benzyloxy group confers lipophilicity, while the dimethylphenoxy moiety may influence steric and electronic interactions with biological targets. The compound’s synthesis likely follows standard amide coupling protocols, as seen in analogous derivatives .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-7-6-10-22(18(17)2)27-16-23(25)24-20-11-13-21(14-12-20)26-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBPRFVZQBNARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)aniline, which is then reacted with 2-(2,3-dimethylphenoxy)acetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities due to its specific functional groups.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzyloxy and dimethylphenoxy groups may facilitate binding to certain enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Polarity and Solubility
Steric and Electronic Effects
- In contrast, derivatives with 2,5-dimethylphenoxy (e.g., ) may adopt distinct conformations due to reduced steric clash.
- Electron-Withdrawing Groups : Bromine (in N-(4-bromophenyl)-2-(2-thienyl)acetamide) and sulfamoyl groups (e.g., ) increase electron density on the aromatic rings, altering electronic interactions with targets such as metalloproteinases or kinases .
Crystallographic and Conformational Analysis
- Dihedral Angles: In crystal structures, substituent rotation (e.g., 80.7° dihedral angle in dichlorophenyl derivatives ) impacts molecular packing and stability. The target compound’s 2,3-dimethylphenoxy group likely induces similar conformational rigidity.
Biological Activity
N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-(benzyloxy)aniline : This is achieved through nucleophilic substitution reactions.
- Reaction with 2-(2,3-dimethylphenoxy)acetyl chloride : Conducted under basic conditions (often using triethylamine as a base) in organic solvents such as dichloromethane.
- Formation of the acetamide : The final product is purified through recrystallization or chromatography to achieve the desired purity and yield .
Anticancer Activity
Recent studies have investigated the anticancer potential of various acetamide derivatives, including those related to this compound. Key findings include:
- Cell Line Studies : The compound has been evaluated against human lung cancer cell lines (A549). The MTT assay revealed significant cytotoxic effects, with IC50 values indicating potent activity against cancer cell proliferation .
- Molecular Docking : In silico studies suggest that the compound interacts effectively with key proteins involved in cancer pathways, enhancing its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of this compound have also been assessed:
- DPPH Assay : This method demonstrated that the compound exhibits free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
- Comparative Analysis : When compared to other known antioxidants, this compound shows competitive efficacy, suggesting its potential utility in formulations aimed at oxidative damage prevention .
Pharmacological Studies
In addition to anticancer and antioxidant activities, the compound's analgesic properties have been explored:
- Eddy’s Hot Plate Method : This test indicated that certain derivatives exhibit significant analgesic effects comparable to established pain relief medications like Diclofenac. The synthesized compounds showed promising results in reducing pain responses in animal models .
Summary of Research Findings
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Analgesic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
